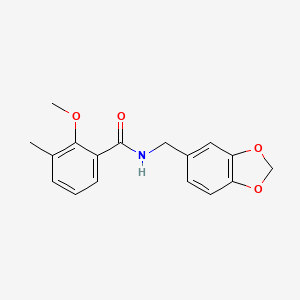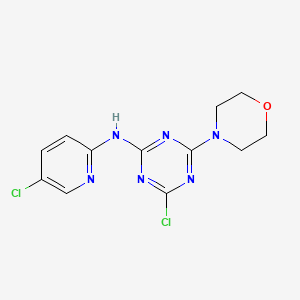![molecular formula C18H25N7O2 B5569369 N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5569369.png)
N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar pyrimidinyl-piperazinyl derivatives involves multi-step chemical processes. For example, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, which shares structural similarities, was achieved via electrophilic fluorination of a trimethylstannyl precursor, demonstrating the complexity of synthesizing such compounds (Eskola et al., 2002). Another approach involved developing methods for new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives from 5-acetyl-4-aminopyrimidines, highlighting the versatility of synthesis routes for pyrimidinyl derivatives (Komkov et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds like N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine is characterized by the presence of pyrimidine and piperazine rings, which play a crucial role in their chemical behavior and interactions. For instance, studies on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines reveal the significance of hydrogen bonding in their structural configuration, which could similarly affect the compound (Trilleras et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving pyrimidinyl-piperazinyl compounds are diverse, including nucleophilic substitution reactions that are pivotal for the synthesis of various derivatives, as demonstrated in the production of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives (Mallesha et al., 2012). These reactions underscore the compound's reactivity and potential for generating a wide range of derivatives with different properties.
Scientific Research Applications
Metabolism and Pharmacokinetics
Metabolic Profiling : The metabolism of certain pharmaceuticals involves the biotransformation of active metabolites, such as 1-(2-pyrimidinyl)-piperazine, from antianxiety agents like buspirone. This metabolite significantly concentrates in the central nervous system, suggesting its role in the drug's central effects (Caccia et al., 1986).
Pharmacokinetics of HIV-1 Protease Inhibitors : L-735,524, a potent HIV-1 protease inhibitor, undergoes extensive metabolism in humans. Less than 28% of the dose is recovered as the parent compound in urine, indicating high metabolic activity. The study of its metabolites provides insights into the drug's elimination pathways and helps in understanding its pharmacokinetics (Balani et al., 1995).
Pharmacodynamic Properties
- Impact on Serotonin Receptors : Research into compounds such as 2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide demonstrates the ability to occupy serotonin (5-HT(1A)) receptors in the human brain, potentially affecting the treatment of anxiety and mood disorders. This indicates the compound's relevance in developing treatments targeting specific neurotransmitter systems (Rabiner et al., 2002).
Metabolite Detection and Analysis
Detection of Trimethylamine-N-Oxide (TMAO) : Studies have shown the presence of TMAO, a gut microbial metabolite, in human cerebrospinal fluid, suggesting its potential impact on the central nervous system. This highlights the importance of TMAO and related compounds in researching chronic diseases and their connections to gut microbiota (Del Rio et al., 2017).
Anthelmintic Applications : The combination of piperazine hydrate and pyrvinium pamoate has been evaluated as an anthelmintic treatment, indicating the compound's utility in treating parasitic infestations. This underscores the broader applications of piperazine derivatives in medical treatments beyond their primary research contexts (Barua et al., 1979).
properties
IUPAC Name |
1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-(4-methylpyrimidin-2-yl)oxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O2/c1-13-5-6-19-18(20-13)27-12-17(26)25-9-7-24(8-10-25)16-11-15(23(3)4)21-14(2)22-16/h5-6,11H,7-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBPGYICKBWXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569287.png)
![N'-(2,4-dichlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5569308.png)
![1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B5569329.png)

![(4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5569345.png)
![methyl 4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5569349.png)
![8-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569351.png)
![7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5569363.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B5569373.png)


![2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5569393.png)